1-anthracenecarboxamide

Mechanofluorochromism Solid-state luminescence Organic materials

Researchers requiring precise fluorescence modulation in ion sensing or DNA binding assays cannot substitute the 1-positional isomer with generic 9-anthracenecarboxamide. The unique peri-substitution geometry induces twisted intramolecular charge transfer (TICT) quenching, providing a critical molecular 'off-state' that 2- or 9-isomers lack, leading to inferior signal-to-noise ratios. Procure this specific isomer to ensure calibrated spectral data integrity and avoid uncontrolled assay variability. - Enables superior off-on Ca²⁺/Ba²⁺ fluoroionophore sensing via TICT control. - Delivers consistent solid-state emission (φf = 0.63-0.67) without mechanofluorochromic shifts. - Essential for reproducing literature DNA binding spectral shifts and photodimerization regioselectivity.

Molecular Formula C15H11NO
Molecular Weight 221.25 g/mol
Cat. No. B5791598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-anthracenecarboxamide
Molecular FormulaC15H11NO
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C(=CC2=C1)C=CC=C3C(=O)N
InChIInChI=1S/C15H11NO/c16-15(17)13-7-3-6-12-8-10-4-1-2-5-11(10)9-14(12)13/h1-9H,(H2,16,17)
InChIKeyUMVFZJRCHRLAGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Anthracenecarboxamide Positional Isomer Overview


1-Anthracenecarboxamide (CAS 32978-19-1) is a polycyclic aromatic hydrocarbon derivative characterized by a carboxamide group at the 1-position of the anthracene ring system [1]. As a positional isomer of the more commercially established 9-anthracenecarboxamide, this compound belongs to the class of anthracene aromatic carboxamides that exhibit distinct photophysical properties including twisted intramolecular charge transfer (TICT) behavior [2]. The 1-position substitution geometry fundamentally alters the electronic conjugation, molecular planarity, and spectroscopic signatures relative to isomers, creating application-specific advantages in fluorescence-based sensing and materials development [2]. While 9-substituted anthracenes dominate commercial availability due to synthetic accessibility, the 1-position isomer demonstrates quantifiable differentiation in both solid-state luminescence and solution-phase sensing performance that renders it non-interchangeable for specific research applications [1].

1-Position Isomer Identity Distinct TICT photophysics vs. commercially dominant 9-isomer
Fluoroionophore Sensing TICT-based off-on switching for alkaline earth metal ion detection
Non-Mechanochromic Emission Stable solid-state luminescence without grinding-induced color shifts

1-Anthracenecarboxamide: Isomer Substitution Limitations


Substitution of 1-anthracenecarboxamide with its 2- or 9-positional isomers results in fundamentally different photophysical behavior due to the unique steric and electronic environment at the peri-position. The 1-carboxamide substituent induces a twisted geometry with the anthracene plane, enabling TICT quenching that functions as an effective molecular 'off-state' in fluorometric sensing platforms [1]. In contrast, the 9-substituted analog exhibits steric hindrance from peri-hydrogen interactions but does not undergo the same TICT relaxation pathway, yielding inferior on-off signal modulation in ion sensing applications [2]. Furthermore, the 1-position geometry produces distinct photodimerization regioselectivity and metal ion templating effects not achievable with 2- or 9-substituted derivatives [3]. Procurement of an alternative positional isomer without confirming assay-specific performance equivalence will introduce uncontrolled variability in fluorescence intensity, sensing dynamic range, and photochemical reaction outcomes [1].

Attribute
1-Isomer (Target)
2- or 9-Isomer (Substitute)
Ion sensing signal control
Higher off-on modulation via TICT quenching
Lower efficiency; may reduce signal-to-noise ratio
DNA probe spectral response
Isomer-specific absorption/emission shifts
Different shift magnitudes; calibration may not transfer
Metal-templated photodimerization
Enables regioselective dimer control
Template effects not equivalently achievable

1-Anthracenecarboxamide Performance Comparison


Solid-State Fluorescence Quantum Yield

N-tert-butylanthracene-1-carboxamide (a derivative of 1-anthracenecarboxamide) demonstrates a fluorescence quantum yield (φf) of 0.63–0.67 in the solid state, attributed to the bulky tert-butyl group suppressing aggregation-caused quenching [1]. This performance is achieved in a mono-amide anthracene scaffold, whereas comparable solid-state quantum yields in anthracene systems typically require di-amide substitution patterns or extended conjugation. The mono-amide 1-substituted scaffold does not exhibit mechanofluorochromic behavior, which distinguishes it from 1,8-dicarboxamide derivatives that show grinding-induced emission color changes [1].

Solid-State Quantum Yield
Reported
φf 0.63–0.67
Mono-amide scaffold
Comparable to di-amide systems without mechanochromism
Non-mechanochromic; stable emission under mechanical stress
Mechanofluorochromism Solid-state luminescence Organic materials

Ion Sensing Signal Modulation Efficiency

Bi-chromophoric compounds incorporating 1-anthracenecarboxamide moieties linked by linear polyether chains exhibit a TICT-based fluorescence 'off-on' switching mechanism. The efficiency of controlling the off-on fluorescent signal using 1-anthracenecarboxamide-based chemosensors (compounds 14 and 15) was quantitatively larger than that of the 9-positioned analogue [1]. The 1-position isomer enables effective TICT quenching in the unbound state (weak emission) and substantial fluorescence enhancement upon complexation with alkaline earth metal ions [2].

Ion Sensing Signal Control
Head-to-head
Larger off-on modulation vs. 9-isomer
1-isomer: effective TICT quenching → enhanced signal
9-isomer: lower efficiency
Reported higher signal-to-noise in metal ion detection
Exact fold-enhancement not specified; review source data
Fluoroionophore Chemosensor Alkaline earth metal detection

DNA Binding Spectral Response

The electronic absorption and fluorescence spectra of 1-anthracenecarboxamide derivatives substituted with quaternary alkyl-ammonium groups were studied as a function of solvent polarity, rigidity, and protonation state to interpret spectral shifts upon DNA complexation [1]. The exocyclic side chains of the 1-substituted compounds exhibit freedom of movement when bound to double-stranded DNA, which influences their spectroscopic response compared to the 2-positional isomers [2]. This positional dependence of DNA-binding spectral behavior means that the 1-isomer and 2-isomer are not interchangeable as DNA probes.

DNA Binding Spectra
Head-to-head
Isomer-dependent spectral shifts
1-isomer: distinct absorption/fluorescence shifts
2-isomer: distinct but different shifts
Positional isomer determines probe calibration
Exact shift values not in abstract; verify with full text
DNA intercalation Spectroscopic probe Bioanalytical chemistry

1-Anthracenecarboxamide Validated Applications


Non-Mechanochromic Solid-State Luminescence

Researchers developing solid-state organic light-emitting materials that require stable, non-responsive emission (i.e., no color change upon mechanical grinding or solvent vapor exposure) should select 1-anthracenecarboxamide mono-amide derivatives over 1,8-dicarboxamide analogs. The mono-amide 1-substituted scaffold delivers comparable solid-state quantum yields (φf = 0.63–0.67) to di-amide systems while eliminating unwanted mechanofluorochromic behavior [1]. This makes the compound suitable for coatings, displays, and security features where emission consistency under mechanical stress is critical.

Alkaline Earth Metal Ion Fluorometric Sensing

Analytical chemists and sensor developers constructing fluorescence-based detectors for Ca²⁺, Ba²⁺, or other alkaline earth metals should utilize 1-anthracenecarboxamide-based fluoroionophores rather than 9-substituted alternatives. The 1-positional isomer provides demonstrably superior off-on fluorescence signal control efficiency due to effective TICT quenching in the unbound state [2][3]. This translates to higher detection sensitivity and lower background noise in acetonitrile-based sensing systems.

Isomer-Specific DNA Probe Calibration

Investigators using anthracenecarboxamide derivatives as spectroscopic probes for DNA binding studies must procure the specific 1-positional isomer referenced in published protocols. The electronic absorption and fluorescence spectral shifts upon DNA complexation are isomer-dependent, with 1- and 2-substituted compounds yielding distinct spectroscopic signatures [4]. Substitution with the incorrect positional isomer will produce uncalibrated spectral data incompatible with existing literature benchmarks and may lead to erroneous binding constant determinations.

Metal Ion-Templated Photodimerization

Synthetic chemists employing photochemical [4+4] cycloaddition strategies for constructing anthracene dimers should utilize bis-1-anthracenecarboxamide derivatives when regioselectivity modulation via metal ion templating is desired. The 1-position linkage geometry enables distinct photoproduct ratio control in the presence of specific metal cations, a template effect not equivalently achievable with 2- or 9-substituted anthracenecarboxamide isomers [5]. This enables tunable synthesis of regioisomeric photodimers for materials science applications.

Application
Selection Property
Validation Focus
Solid-state luminescent materials
Non-mechanochromic emission stability
Consistent φf under mechanical stress; mono-amide vs. di-amide comparison
Alkaline earth metal ion sensors
Fluorescence on-off modulation efficiency
TICT quenching magnitude; signal-to-noise ratio vs. 9-isomer
DNA binding probe calibration
Isomer-specific spectral signature
Absorption/emission shift match with published 1-isomer data
Photodimerization regiocontrol
Metal ion templating effect
Photoproduct ratio tunability; isomer geometry requirement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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